Tert-butyl (2-tosyl-2-azaspiro[3.3]heptan-6-yl)carbamate
Description
Tert-butyl (2-tosyl-2-azaspiro[3.3]heptan-6-yl)carbamate is a spirocyclic compound featuring a tosyl (p-toluenesulfonyl) group at the 2-position of the 2-azaspiro[3.3]heptane scaffold and a tert-butyl carbamate (Boc) protecting group at the 6-position. The spiro architecture introduces conformational rigidity, while the tosyl group enhances stability and acts as a leaving group in synthetic applications. This compound is frequently employed as a key intermediate in pharmaceutical synthesis, particularly for targeting rigidified amine-containing structures .
Properties
IUPAC Name |
tert-butyl N-[2-(4-methylphenyl)sulfonyl-2-azaspiro[3.3]heptan-6-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-13-5-7-15(8-6-13)25(22,23)20-11-18(12-20)9-14(10-18)19-16(21)24-17(2,3)4/h5-8,14H,9-12H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEQWMLXGOHUDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CC(C3)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001114830 | |
| Record name | Carbamic acid, N-[2-[(4-methylphenyl)sulfonyl]-2-azaspiro[3.3]hept-6-yl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001114830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2135331-30-3 | |
| Record name | Carbamic acid, N-[2-[(4-methylphenyl)sulfonyl]-2-azaspiro[3.3]hept-6-yl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2135331-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[2-[(4-methylphenyl)sulfonyl]-2-azaspiro[3.3]hept-6-yl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001114830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-tosyl-2-azaspiro[3.3]heptan-6-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as an azaspiro compound.
Introduction of the Tosyl Group: The tosyl group is introduced via a tosylation reaction, typically using tosyl chloride (TsCl) and a base such as pyridine.
Carbamate Formation: The final step involves the formation of the tert-butyl carbamate moiety, which can be achieved by reacting the intermediate with tert-butyl chloroformate (Boc-Cl) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-tosyl-2-azaspiro[3.3]heptan-6-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The tosyl group can be displaced by nucleophiles, leading to the formation of new derivatives.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Deprotection: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are commonly used for deprotection.
Oxidation/Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation or sodium borohydride (NaBH4) for reduction can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while deprotection reactions yield the corresponding free amine.
Scientific Research Applications
Tert-butyl (2-tosyl-2-azaspiro[3.3]heptan-6-yl)carbamate is a compound that has gained attention in various scientific research applications due to its unique structural properties and potential therapeutic uses. This article explores its applications, particularly in medicinal chemistry, synthetic methodologies, and as a building block in organic synthesis.
Chemical Properties and Structure
This compound has the molecular formula and a molecular weight of 366.5 g/mol. Its structure features a spirocyclic framework, which is significant for its biological activity and interactions with biological targets. The compound's unique configuration contributes to its potential as a pharmacological agent.
Medicinal Chemistry
This compound has been investigated for its potential pharmacological properties, particularly as an inhibitor in various biological pathways. Its spirocyclic structure allows it to interact selectively with specific receptors or enzymes, making it a candidate for drug development.
Case Study: Anticancer Activity
Recent studies have shown that derivatives of spirocyclic compounds exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, modifications of the carbamate structure have been linked to increased efficacy against specific cancer cell lines, suggesting that this compound could be optimized for enhanced therapeutic effects.
Synthetic Methodologies
The compound serves as an important intermediate in organic synthesis, particularly in the development of more complex molecules. Its ability to undergo various chemical transformations allows chemists to utilize it as a building block for synthesizing other biologically active compounds.
Example Reaction
One notable reaction involves the use of this compound in the synthesis of novel azaspiro compounds through nucleophilic substitution reactions. This method has been employed to create libraries of compounds for screening in drug discovery programs.
Biological Studies
Research into the biological activities of this compound has revealed its potential role in modulating neurotransmitter systems, particularly those related to cognitive function and mood regulation. The spirocyclic nature of the compound is thought to enhance its binding affinity for neurotransmitter receptors.
Neuropharmacological Insights
Studies indicate that compounds similar to this compound can influence serotonin and dopamine pathways, which are critical in treating disorders such as depression and anxiety.
Mechanism of Action
The mechanism of action of tert-butyl (2-tosyl-2-azaspiro[3.3]heptan-6-yl)carbamate involves its interaction with specific molecular targets. The tosyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The spirocyclic structure provides rigidity, which can influence the compound’s binding affinity and specificity for certain enzymes or receptors. The tert-butyl carbamate moiety can be deprotected to reveal a free amine, which can further participate in biochemical interactions.
Comparison with Similar Compounds
Structural Variations and Functional Group Analysis
The following table summarizes structural analogs and their key differences:
Biological Activity
Tert-butyl (2-tosyl-2-azaspiro[3.3]heptan-6-yl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 241.32 g/mol
- CAS Number : 2135331-30-3
Synthesis
Synthesis of this compound typically involves multi-step organic reactions, including the formation of the spirocyclic structure and subsequent modifications to introduce the carbamate and tosyl groups. Recent studies have highlighted efficient synthetic routes that yield high purity and good yields, making it accessible for biological testing .
Biological Activity
Research on the biological activity of this compound indicates several promising properties:
1. Antimicrobial Activity
Studies have shown that derivatives of spirocyclic compounds exhibit significant antimicrobial properties. For instance, a related compound demonstrated activity against various bacterial strains, suggesting potential applications in treating infections .
2. Anticancer Properties
Preliminary investigations into the anticancer effects of azaspiro compounds suggest that they may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have indicated that certain derivatives can effectively reduce the viability of cancer cell lines .
3. Neuroprotective Effects
There is emerging evidence that compounds with spirocyclic structures may offer neuroprotective benefits. Research has indicated potential mechanisms involving the modulation of neurotransmitter systems and reduction of oxidative stress, which could be beneficial in neurodegenerative diseases .
Case Studies
Several case studies have explored the biological activity of related compounds:
Q & A
Q. Table 1. Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 408.47 g/mol (C₁₈H₂₈N₂O₅S) | |
| LogP (Predicted) | 2.8 (ADMET Predictor) | |
| Solubility (PBS, pH 7.4) | 0.12 mg/mL (Nephelometry) | |
| Melting Point | 148–152°C (DSC) |
Q. Table 2. Common Synthetic Intermediates
| Intermediate | CAS | Role in Synthesis |
|---|---|---|
| tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate | 1211586-09-2 | Core spirocyclic scaffold |
| 2-Tosyl-2-azaspiro[3.3]heptan-6-amine | N/A | Tosyl-protected precursor |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
